3-(2-Benzoylhydrazinyl)-4-(3-nitroanilino)-4-oxobutanoic acid
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Overview
Description
3-[(3-Nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both nitrophenyl and phenylformohydrazido groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of benzene derivatives to introduce the nitro group, followed by the formation of carbamoyl and formohydrazido functionalities through subsequent reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
3-[(3-Nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(3-nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylformohydrazido moiety can form hydrogen bonds and coordinate with metal ions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Nitrophenyl)propionic acid: Shares the nitrophenyl group but lacks the carbamoyl and formohydrazido functionalities.
3-Amino-3-(4-nitrophenyl)propionic acid: Contains an amino group instead of the carbamoyl group.
3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid: Features a sulfamoyl group and a thiophene ring, differing significantly in structure and properties.
Uniqueness
The uniqueness of 3-[(3-nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid lies in its combination of nitrophenyl and phenylformohydrazido groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
956182-71-1 |
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Molecular Formula |
C17H16N4O6 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
3-(2-benzoylhydrazinyl)-4-(3-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C17H16N4O6/c22-15(23)10-14(19-20-16(24)11-5-2-1-3-6-11)17(25)18-12-7-4-8-13(9-12)21(26)27/h1-9,14,19H,10H2,(H,18,25)(H,20,24)(H,22,23) |
InChI Key |
BVACKIMDMGQIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(CC(=O)O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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